molecular formula C6H11ClN2O2 B2465698 Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride CAS No. 2361635-93-8

Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride

Cat. No.: B2465698
CAS No.: 2361635-93-8
M. Wt: 178.62
InChI Key: SNVWXDYELFADJG-UHFFFAOYSA-N
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Description

Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position can form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-5(7)8-3-4;/h4H,2-3H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWXDYELFADJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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